The synthesis of tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate involves multiple steps that typically include:
Specific parameters such as temperature, pressure, and reaction times can vary based on the chosen synthetic pathway but are critical for optimizing yield and purity.
The molecular structure of tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate features:
The SMILES notation for this compound is O=C(N1CCC2(CC1)C(=O)NCc1c2ccn1C)OC(C)(C)C
, which provides insight into its connectivity and stereochemistry .
The chemical reactivity of tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate can be characterized by:
These reactions are essential in modifying the compound for various applications in drug development.
The physical and chemical properties of tert-butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate include:
Key properties include:
Property | Value |
---|---|
Molecular Weight | 319.3987 g/mol |
XLogP3 | 0.7 |
Purity | ≥95% |
These properties influence its behavior in biological assays and potential applications in pharmaceuticals.
tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate has promising applications in:
This compound represents a valuable addition to the field of medicinal chemistry and may lead to novel therapeutic developments pending further research into its biological activities and mechanisms.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2